4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine
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Overview
Description
4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine is a chemical compound that features a morpholine ring attached to a phenyl group, which is further substituted with an ethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This intermediate is then coupled with a morpholine derivative under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of biologically active molecules and probes.
Industry: The compound is used in the production of various chemical intermediates and materials.
Mechanism of Action
The mechanism of action of 4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through its ability to modify the activity of target molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
Uniqueness
The presence of the morpholine ring and the boronic ester group makes it particularly valuable in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C19H28BNO5 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H28BNO5/c1-6-24-16-13-14(20-25-18(2,3)19(4,5)26-20)7-8-15(16)17(22)21-9-11-23-12-10-21/h7-8,13H,6,9-12H2,1-5H3 |
InChI Key |
AIYQBAZOULPFKJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)OCC |
Origin of Product |
United States |
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